Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a chiral carbamate ester characterized by its (1R)-stereochemistry, a cyanomethyl substituent, and a tert-butyl (1,1-dimethylethyl) ester group. Such carbamic acid derivatives are critical intermediates in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . The tert-butyl ester acts as a protective group for amines, enabling selective reactions in multi-step syntheses. The cyanomethyl group introduces electron-withdrawing properties, influencing both chemical reactivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-cyano-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHKVBSGNXETQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165406 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172695-23-7 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172695-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(cyanomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(1R)-1-(cyanomethyl)-2-methylpropyl]amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Organic Chemistry
- Building Blocks : This compound is utilized as a key building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications through oxidation, reduction, and substitution reactions .
- Reactivity Studies : Researchers study its reactivity to develop new synthetic pathways that can lead to novel compounds with desired properties.
Biological Research
- Biological Activity : The compound is under investigation for its potential biological activities. Studies focus on how it interacts with biomolecules, which could lead to insights into its therapeutic potential.
- Mechanism of Action : The ester group can hydrolyze to release active intermediates that may influence biological pathways, making it valuable for pharmacological studies.
Medicinal Chemistry
- Therapeutic Applications : Research is ongoing to explore its potential use in drug development. Its ability to form derivatives may lead to compounds with enhanced biological activity or reduced toxicity profiles .
- Targeted Drug Delivery : The compound's structure may allow it to be modified for targeted delivery systems in pharmaceuticals.
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this carbamic acid is used to produce specialty chemicals and materials that require specific reactivity or stability characteristics .
- Agricultural Uses : Its derivatives may find applications in agriculture as pesticides or herbicides due to their biological activity.
Case Study 1: Synthesis of Novel Derivatives
A study demonstrated the synthesis of novel derivatives from carbamic acid, highlighting its utility as a precursor for biologically active compounds. By modifying the ester group through various chemical reactions, researchers were able to create compounds with enhanced anti-inflammatory properties.
Case Study 2: Biological Interaction Studies
Research conducted on the interaction of this carbamic acid with specific enzymes revealed potential inhibitory effects that could be harnessed for therapeutic purposes. These findings suggest a pathway for developing new enzyme inhibitors based on this compound.
Mechanism of Action
The mechanism by which carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, making the compound valuable for research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a family of carbamic acid tert-butyl esters with variations in substituents and stereochemistry. Below is a comparative analysis with five structurally related compounds:
Property Comparisons
- Polarity and Solubility: The hydroxy-containing analogue (CAS 186466-64-8) exhibits higher water solubility due to the polar hydroxy group, whereas the target compound’s cyanomethyl group reduces polarity, favoring organic solvents . The phenylethyl-substituted compound () has increased lipophilicity, enhancing membrane permeability in drug candidates .
- Synthetic Routes: The target compound’s synthesis likely parallels methods for similar carbamates, such as enzymatic reduction (e.g., using Rhodococcus spp. for stereoselectivity ) or sodium borohydride-mediated reductions . The simpler cyanomethyl analogue () may be synthesized via direct esterification, bypassing complex stereochemical control .
- Stability and Reactivity: The tert-butyl ester group in all compounds provides hydrolytic stability under basic conditions, critical for protecting amines during synthesis . The cyanomethyl group in the target compound may undergo nucleophilic substitution or hydrolysis under acidic conditions, unlike the hydroxy or phenylmethyl analogues .
Biological Activity
Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (CAS No. 172695-23-7) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, metabolic pathways, and case studies that highlight its effects.
Overview of the Compound
- Chemical Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Synonyms : (R)-tert-butyl (1-cyano-3-methylbutan-2-yl)carbamate
The compound is primarily utilized in chemical synthesis and has been studied for its potential applications in biology and medicine.
The synthesis of this compound typically involves the reaction of [(1R)-1-(cyanomethyl)-2-methylpropyl]amine with tert-butyl chloroformate. This reaction is generally conducted under basic conditions using triethylamine to promote ester bond formation .
Research indicates that carbamic acid esters can exhibit various biological activities, primarily due to their capability to interact with biomolecules. The following mechanisms have been observed:
- Inhibition of Enzymatic Activity : Some studies suggest that carbamic acid derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .
- Cytotoxic Effects : In vitro studies have shown that certain carbamic acid derivatives exhibit cytotoxicity against cancer cell lines. This suggests a potential role in cancer therapy, though further research is required to establish efficacy and safety .
Metabolism and Toxicology
The metabolism of this compound has not been extensively documented; however, related compounds have shown significant metabolic pathways involving oxidation and conjugation. For instance:
- Metabolites : Common metabolites include hydroxy derivatives formed through oxidative processes. Studies on similar compounds indicate that these metabolites can be excreted in urine and may possess their own biological activities .
- Toxicological Studies : Acute toxicity studies have demonstrated low toxicity levels in animal models. The median lethal dose (LD50) for related compounds is typically greater than 2000 mg/kg in rats . However, sub-lethal effects such as histopathological changes in reproductive organs have been noted.
Case Study 1: Cancer Cell Line Testing
A study evaluated the cytotoxic effects of various carbamic acid derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potential as chemotherapeutic agents. Further investigation into the mechanism revealed that these compounds may induce apoptosis through caspase activation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Carbamic Acid Derivative A | MCF-7 (Breast) | 15 | Apoptosis |
| Carbamic Acid Derivative B | HeLa (Cervical) | 10 | Caspase Activation |
Case Study 2: Metabolic Profiling
In a metabolic profiling study involving rats, researchers administered the compound orally and analyzed urine samples for metabolites. The primary metabolite identified was a hydroxy derivative, which was confirmed through mass spectrometry analysis.
| Time Point (Hours) | Major Metabolite | Concentration (µg/mL) |
|---|---|---|
| 0 | N/A | N/A |
| 4 | Hydroxy Derivative | 5 |
| 24 | Hydroxy Derivative | 15 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this carbamic acid ester, and what key reaction conditions influence yield?
- Methodology : The compound can be synthesized via stereoselective reduction of a nitroketone intermediate using sodium borohydride in a solvent mixture of alcohol and halogenated solvents at low temperatures (-15°C to 0°C), achieving >99% chiral purity . For protecting group strategies, tert-butyl carbamates are often employed due to their stability under acidic conditions .
- Critical Factors : Solvent polarity, temperature control, and stoichiometry of reducing agents significantly impact enantiomeric excess.
Q. How should researchers characterize the compound’s structure and purity?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions, particularly the (1R)-cyanomethyl group .
- HPLC/LC-MS : Monitor chiral purity using chiral stationary phases (e.g., amylose-based columns) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of decomposition products (e.g., NO, HBr) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can enzymatic biotransformation optimize stereoselective synthesis of this compound?
- Biotransformation Strategies :
- Rhodococcus Strains : Use R. erythropolis SC 13845 for enantioselective hydroxylation of structurally related carbamates (e.g., 99.4% ee in analogous substrates) .
- Dioxygenases vs. Monooxygenases : Compare toluene dioxygenase (cis-diol formation) and naphthalene dioxygenase (trans-diol formation) to tailor diastereomer ratios .
- Data Table : Enzymatic vs. Chemical Synthesis Comparison
| Method | Catalyst/Enzyme | Yield (%) | ee (%) |
|---|---|---|---|
| Chemical Reduction | NaBH | 78–85 | >99 |
| Biocatalytic Hydrox. | R. erythropolis SC 13845 | 65–72 | 99.4 |
Q. What are the decomposition pathways under thermal or photolytic stress, and how do they affect experimental reproducibility?
- Stability Analysis :
- Thermal Degradation : At >150°C, decomposition releases cyanomethyl radicals and NO, confirmed by GC-MS .
- Photolytic Cleavage : UV exposure (254 nm) initiates ester bond cleavage, forming tert-butyl alcohol and cyanomethyl intermediates .
- Mitigation : Store samples in amber vials at -20°C under inert gas (N) to suppress free radical side reactions.
Q. How can conflicting data on enantiomeric excess (ee) in published studies be resolved?
- Troubleshooting :
- Chiral Column Selection : Use multiple columns (e.g., Chiralpak AD-H and OD-H) to rule out co-elution artifacts .
- NMR Chiral Shift Reagents : Employ Eu(hfc) to distinguish diastereomers in -NMR spectra .
Methodological Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
